2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid
CAS No.:
Cat. No.: VC16716055
Molecular Formula: C19H20N2O4S
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O4S |
|---|---|
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid |
| Standard InChI | InChI=1S/C19H20N2O4S/c1-3-12(2)25-14-10-8-13(9-11-14)17(22)21-19(26)20-16-7-5-4-6-15(16)18(23)24/h4-12H,3H2,1-2H3,(H,23,24)(H2,20,21,22,26) |
| Standard InChI Key | MEKJCJOZRBFCMJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O |
Introduction
2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid is a complex organic compound characterized by its unique structural features, including a benzoic acid core, a butan-2-yloxy group, and a carbamothioyl moiety. The molecular formula of this compound is C19H20N2O4S, with a molecular weight of 372.4 g/mol.
Synthesis and Chemical Reactions
The synthesis of 2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid typically involves multi-step organic reactions. These reactions may include condensation, substitution, and oxidation steps, depending on the starting materials and desired intermediates. The compound can undergo various chemical transformations, such as oxidation to form oxidized derivatives or reduction to produce simpler hydrogenated forms.
Biological Activity and Potential Applications
Research into the biological activity of this compound suggests potential applications in therapeutic areas. It may interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity or function. These interactions could disrupt protein-protein interactions or signal transduction pathways, contributing to its biological effects.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid. For example:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 3-[({[3-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid | Not specified | 386.5 g/mol | Methyl group enhances lipophilicity |
| N-{4-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-2-methoxyphenyl}furan-2-carboxamide | Not specified | Not specified | Furan core introduces different reactivity |
| 4-(Butan-2-yloxy)benzoic acid | Not specified | 208.25 g/mol | Simpler structure lacking carbamothioyl group |
Future Research Directions
Further studies are needed to elucidate the specific mechanisms and pathways involved in the biological activity of 2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid. This includes detailed molecular modeling and in vitro assays to assess its potential therapeutic applications.
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